molecular formula C10H14O B149173 (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol CAS No. 139599-54-5

(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol

Cat. No. B149173
M. Wt: 150.22 g/mol
InChI Key: KZMPWSNTKISINH-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Mechanism Of Action

(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. MAO-B catalyzes the oxidation of neurotransmitters such as dopamine, serotonin, and norepinephrine, which leads to their breakdown. Inhibition of MAO-B by (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol leads to an increase in the levels of these neurotransmitters, which has been shown to improve symptoms of various neurological and psychiatric disorders.

Biochemical And Physiological Effects

(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which has been linked to improvements in motor function in Parkinson's disease. (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One advantage of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in lab experiments is its potent and selective inhibition of MAO-B. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol is its short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in scientific research. One area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in the treatment of depression and cognitive impairment. Another area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol as a neuroprotective agent in stroke and traumatic brain injury. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol may have potential applications in the treatment of addiction and other psychiatric disorders.

Synthesis Methods

(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with propargyl bromide to form 4-prop-1-ynylcyclohexanone. The next step involves the reduction of the triple bond in the presence of palladium on carbon to form 4-propenylcyclohexanone. The final step involves the addition of methylmagnesium bromide to the double bond to form (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol.

Scientific Research Applications

(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been widely used in scientific research due to its potent and selective inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement, emotion, and cognition. Inhibition of MAO-B leads to an increase in dopamine levels, which has been shown to improve symptoms of Parkinson's disease, depression, and cognitive impairment.

properties

CAS RN

139599-54-5

Product Name

(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R,4S)-4-methyl-4-prop-1-ynylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H14O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7,9,11H,5,8H2,1-2H3/t9-,10+/m0/s1

InChI Key

KZMPWSNTKISINH-VHSXEESVSA-N

Isomeric SMILES

CC#C[C@]1(CC[C@H](C=C1)O)C

SMILES

CC#CC1(CCC(C=C1)O)C

Canonical SMILES

CC#CC1(CCC(C=C1)O)C

synonyms

2-Cyclohexen-1-ol, 4-methyl-4-(1-propynyl)-, cis- (9CI)

Origin of Product

United States

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